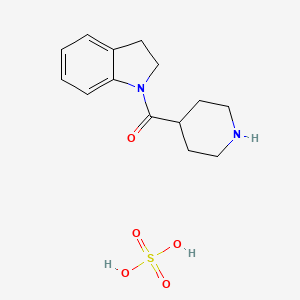![molecular formula C12H24N2O2 B1438049 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine CAS No. 946713-06-0](/img/structure/B1438049.png)
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
Overview
Description
“4-[2-(3-Piperidinylmethoxy)ethyl]morpholine”, also known as MEM, is a chemical compound that belongs to the class of morpholine derivatives. It has a molecular formula of C12H24N2O2 and a molecular weight of 228.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(3-Piperidinylmethoxy)ethyl]morpholine” such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Chemical Synthesis and Reactions :
- The compound has been used in the synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which undergo recyclization with bases to produce diethyl 2,2(3H)-thiophenedicarboxylates and ethyl 2-thiophenecarboxylates. This process involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with morpholine, pyrrolidine, and piperidine (Yamagata et al., 1993).
- It has also been involved in the selectivity and stereochemistry of reactions with ethyl azodicarboxylate and phenyl isocyanate, resulting in compounds like 2-methyl-6-(N,N′-dicarbethoxy)hydrazinocyclohexanone (Colonna et al., 1970).
Pharmaceutical Research :
- The compound's derivatives have been studied for potential antibacterial and antifungal activities. Specific compounds, like 2-piperidino/morpholino compounds, have been screened for these properties (Bodke & Sangapure, 2003).
Material Science and Catalysis :
- In material science, it has been used in the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes. These complexes have shown promise as catalysts for reactions like the Heck reaction, demonstrating high efficiency (Singh et al., 2013).
Structural Chemistry :
- The compound plays a role in the synthesis of various structural chemicals. For example, it was involved in the synthesis and structural analysis of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine, which have been studied for their crystal structures and spectroscopic properties (Aydinli et al., 2010).
properties
IUPAC Name |
4-[2-(piperidin-3-ylmethoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-2-12(10-13-3-1)11-16-9-6-14-4-7-15-8-5-14/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBFNYTAJMBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663009 | |
| Record name | 4-{2-[(Piperidin-3-yl)methoxy]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine | |
CAS RN |
946713-06-0 | |
| Record name | 4-{2-[(Piperidin-3-yl)methoxy]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)
![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)